C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine
Overview
Description
C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine can be achieved through several synthetic routes. One common method involves the reductive amination of cyclopentanone with 2-methylpiperidine in the presence of a reducing agent such as sodium cyanoborohydride . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine undergoes various chemical reactions, including:
Scientific Research Applications
C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a wide range of biological activities.
Methylphenidate: A central nervous system stimulant that shares the piperidine moiety.
Piperine: A naturally occurring alkaloid with antioxidant and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages in certain therapeutic or industrial applications .
Properties
IUPAC Name |
[1-(2-methylpiperidin-1-yl)cyclopentyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-11-6-2-5-9-14(11)12(10-13)7-3-4-8-12/h11H,2-10,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSMNJRHMJYPIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2(CCCC2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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